molecular formula C11H16O2 B094740 3-tert-Butyl-5-methylpyrocatechol CAS No. 1010-99-7

3-tert-Butyl-5-methylpyrocatechol

Cat. No.: B094740
CAS No.: 1010-99-7
M. Wt: 180.24 g/mol
InChI Key: YKYXORJDSTUCTN-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-methylpyrocatechol is an organic compound with the molecular formula C11H16O2. It is a derivative of pyrocatechol, featuring a tert-butyl group and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-methylpyrocatechol typically involves the alkylation of pyrocatechol derivatives. One common method is the reaction of 3-methylcatechol with tert-butanol in the presence of sulfuric acid. The reaction is carried out in n-heptane at 80°C for several hours. The product is then purified through solvent extraction and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-5-methylpyrocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-Butyl-5-methylpyrocatechol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.

    Industry: Employed as a stabilizer in the production of plastics and rubber.

Mechanism of Action

The antioxidant properties of 3-tert-Butyl-5-methylpyrocatechol are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species, converting them into less harmful molecules. This mechanism involves the stabilization of free radicals through resonance structures .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butylcatechol
  • 5-tert-Butylpyrocatechol
  • 3-Methylcatechol

Uniqueness

3-tert-Butyl-5-methylpyrocatechol is unique due to the presence of both tert-butyl and methyl groups, which enhance its antioxidant properties compared to other similar compounds. The combination of these substituents provides a balance of steric hindrance and electron-donating effects, making it more effective in stabilizing free radicals .

Properties

IUPAC Name

3-tert-butyl-5-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYXORJDSTUCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143628
Record name 3-tert-Butyl-5-methylpyrocatechol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-99-7
Record name 3-(1,1-Dimethylethyl)-5-methyl-1,2-benzenediol
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Record name 3-tert-Butyl-5-methylpyrocatechol
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Record name 1010-99-7
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Record name 3-tert-Butyl-5-methylpyrocatechol
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Record name 3-tert-butyl-5-methylpyrocatechol
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Record name 3-TERT-BUTYL-5-METHYLPYROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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